molecular formula C19H24N4O B2514088 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide CAS No. 1797077-85-0

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide

Cat. No.: B2514088
CAS No.: 1797077-85-0
M. Wt: 324.428
InChI Key: IKRXOPUNFALWPA-UHFFFAOYSA-N
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Description

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is a synthetic organic compound that features a phenyl group, a piperidine ring, and a pyrimidine moiety

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit the activity of tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly tyrosine kinases, leading to changes in their activity . This interaction could potentially inhibit the activity of these kinases, thereby affecting the signaling pathways they regulate.

Biochemical Pathways

Based on the potential inhibition of tyrosine kinases, it can be inferred that the compound may affect pathways regulated by these kinases, such as the phosphatidylinositol-3 kinase (pi3k) signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.

    Attachment of the Phenyl Group: The phenyl group is incorporated through a Friedel-Crafts acylation reaction, using benzoyl chloride and an appropriate catalyst.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the phenyl group and the pyrimidine-piperidine intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or pyrimidine rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-N-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)propanamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    3-phenyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propanamide: Contains a pyrrolidine ring instead of a piperidine ring.

    3-phenyl-N-((4-(piperazin-1-yl)pyrimidin-2-yl)methyl)propanamide: Features a piperazine ring instead of a piperidine ring.

Uniqueness

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is unique due to the presence of the piperidine ring, which may confer specific biological activities and pharmacokinetic properties. The combination of the phenyl, piperidine, and pyrimidine moieties provides a distinct chemical scaffold that can be further modified to enhance its therapeutic potential.

Properties

IUPAC Name

3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-8,11-12H,2,5-6,9-10,13-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRXOPUNFALWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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